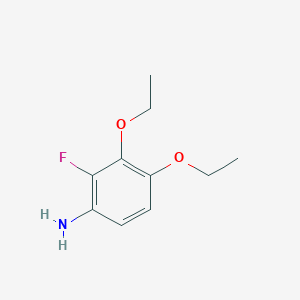

3,4-Diethoxy-2-fluoroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

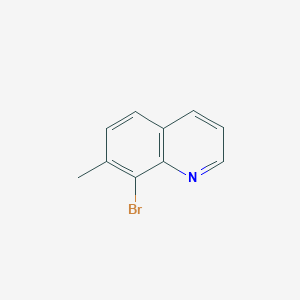

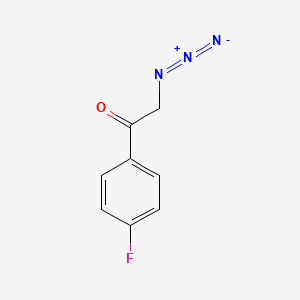

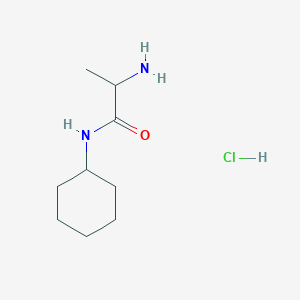

“3,4-Diethoxy-2-fluoroaniline” is a chemical compound with the molecular formula C10H14FNO2 . It has a molecular weight of 199.23 . The compound is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for “3,4-Diethoxy-2-fluoroaniline” is1S/C10H14FNO2/c1-3-13-8-6-5-7 (12)9 (11)10 (8)14-4-2/h5-6H,3-4,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“3,4-Diethoxy-2-fluoroaniline” is a liquid at room temperature . It has a molecular weight of 199.23 .Applications De Recherche Scientifique

Metabonomic Assessment and Toxicity

3,4-Diethoxy-2-fluoroaniline's related compounds have been used in metabonomic assessments to identify novel biomarkers of xenobiotic toxicity. For instance, in a study on earthworms, high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy was used to detect toxicant-induced biochemical changes caused by different xenobiotics, including fluoroaniline derivatives. This approach has potential for determining the mechanism of action of toxic chemicals (Bundy et al., 2002).

Metabolism Studies

The metabolism of fluoroaniline compounds has been explored using various advanced techniques like 19F-NMR spectroscopy, HPLC-MS/MS, and HPLC-ICPMS. These studies have revealed extensive metabolite formation, providing insights into the metabolic transformations and biotransformation pathways of fluoroaniline derivatives (Duckett et al., 2006).

Bioactivation Research

The bioactivation of fluoroanilines, including derivatives similar to 3,4-Diethoxy-2-fluoroaniline, has been studied to understand their conversion into reactive benzoquinoneimines. These findings highlight the potential risks associated with fluoroaniline derivatives due to their increased chances of bioactivation (Rietjens & Vervoort, 1991).

Synthesis and Biological Activity

Research has been conducted on synthesizing new derivatives from fluoroaniline compounds, including the study of their biological activities against various pathogenic strains. Such studies offer a path towards developing novel antibacterial and antifungal agents (Abdel‐Wadood et al., 2014).

Biodegradation Studies

The biodegradation of fluoroaniline compounds in environmental settings is a key area of research. Studies have isolated specific bacterial strains capable of degrading fluoroaniline derivatives, providing insights into potential environmental remediation strategies (Zhao et al., 2019).

Fluorescent Indicators and Medical Imaging

Fluoroaniline derivatives have been explored for their use in developing fluorescent indicators for biological studies, such as measurements of cytosolic free Ca2+. These compounds show potential in fluorescence microscopy and flow cytometry (Minta et al., 1989).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

3,4-diethoxy-2-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-3-13-8-6-5-7(12)9(11)10(8)14-4-2/h5-6H,3-4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCYUUBWAKJWEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)N)F)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541283 |

Source

|

| Record name | 3,4-Diethoxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diethoxy-2-fluoroaniline | |

CAS RN |

95825-88-0 |

Source

|

| Record name | 3,4-Diethoxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)